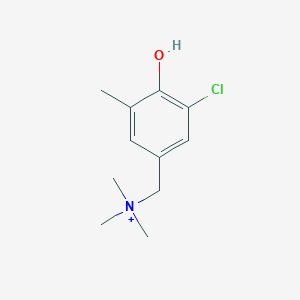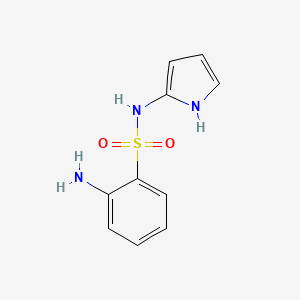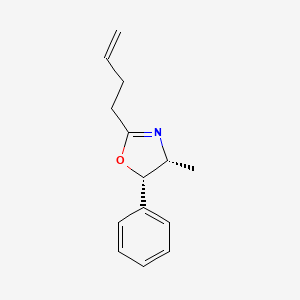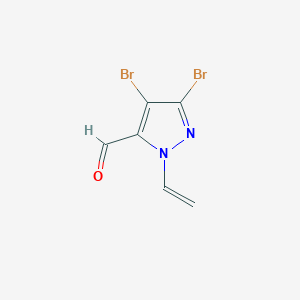
2-Sulfanylethanol;sulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Sulfanylethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained:
C2H4O+H2S→HSCH2CH2OH
Industrial production methods for sulfurous acid involve the dissolution of sulfur dioxide in water:
SO2+H2O→H2SO3
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 2-Sulfanylethanol can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: It can be reduced to form ethanethiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogenated compounds to form thioethers.
Major Products
The major products formed from these reactions include disulfides, ethanethiol, and thioethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylethanol and sulfurous acid have a wide range of applications in scientific research:
Chemistry: 2-Sulfanylethanol is used as a reducing agent in various chemical reactions and as a stabilizer for enzymes and proteins.
Biology: It is used in cell culture and molecular biology to maintain the reducing environment of cells and to prevent the oxidation of proteins.
Medicine: Sulfurous acid is used in pharmaceutical formulations as an antioxidant and preservative.
Industry: Both compounds are used in the production of various chemicals and as intermediates in industrial processes.
Wirkmechanismus
The mechanism by which 2-sulfanylethanol exerts its effects involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them and preventing their oxidation. This property is particularly useful in maintaining the stability of proteins and enzymes in biological systems. Sulfurous acid, on the other hand, acts as an antioxidant by reacting with free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
2-Sulfanylethanol can be compared with other similar compounds such as ethanethiol and thioethylene glycol. While all these compounds contain sulfur and have reducing properties, 2-sulfanylethanol is unique due to its combination of a hydroxyl group and a thiol group, which gives it distinct chemical properties and reactivity. Similar compounds include:
Ethanethiol: A simple thiol with the formula C₂H₅SH.
Thioethylene glycol: A compound with the formula HSCH₂CH₂OH, similar to 2-sulfanylethanol but with different reactivity.
Eigenschaften
CAS-Nummer |
887502-05-8 |
|---|---|
Molekularformel |
C4H14O5S3 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
2-sulfanylethanol;sulfurous acid |
InChI |
InChI=1S/2C2H6OS.H2O3S/c2*3-1-2-4;1-4(2)3/h2*3-4H,1-2H2;(H2,1,2,3) |
InChI-Schlüssel |
BOHXGUBNNZSJSI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)O.C(CS)O.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)


![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)




![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)

